Capensinidin

Vue d'ensemble

Description

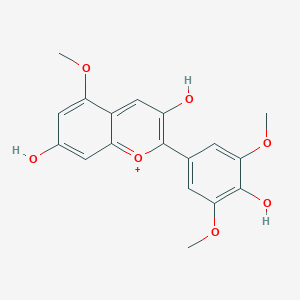

Capensinidin is an O-methylated anthocyanidin, a type of water-soluble plant dye that exhibits a blue-red color. It is a 5-methoxy analog of malvidin and has been isolated from the plant Plumbago capensis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Capensinidin can be synthesized through the methylation of anthocyanidins. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources like Plumbago capensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification steps such as filtration, evaporation, and crystallization to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Capensinidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinonoid intermediates, which can further react to form different oxidation products.

Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions with different reagents to form derivatives with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Quinonoid intermediates and other oxidized derivatives.

Reduction Products: Leucoanthocyanidins.

Substitution Products: Various substituted derivatives with modified functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

Capensinidin is characterized by its unique chemical structure, which includes three methoxy groups and one hydroxyl group on the B-ring of the flavylium cation. This structure contributes to its distinct color properties and stability under varying pH conditions, making it suitable for various applications in chemistry and biology.

Scientific Research Applications

This compound's applications can be categorized into several key areas:

Chemistry

- pH Indicator : this compound is used as a natural pH indicator due to its color change properties in different pH environments. This property is particularly useful in titrations and other analytical chemistry applications.

Biology

- Antioxidant Properties : Research indicates that this compound exhibits potent antioxidant capabilities, scavenging free radicals and protecting cells from oxidative stress. This is critical for cellular health and prevention of chronic diseases.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could contribute to the prevention of conditions like cardiovascular diseases and certain cancers .

Medicine

- Neuroprotective Potential : Computational studies suggest that this compound may serve as a promising lead compound for treating neurodegenerative diseases such as Parkinson's disease. In silico docking studies have shown favorable binding to target proteins involved in disease pathogenesis .

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties, warranting further investigation into its therapeutic potential .

Industry

- Natural Dye : this compound's vibrant color and water solubility make it an attractive option as a natural dye in the food and textile industries. Its use aligns with the growing trend toward eco-friendly products.

Case Studies

- Neuroprotective Effects : A study evaluated this compound's effects on neurodegenerative pathways using computational models. Results indicated that this compound has a high binding affinity for key proteins associated with Parkinson's disease, suggesting its potential as a therapeutic agent .

- Antioxidant Activity : In vitro studies demonstrated that this compound effectively scavenged free radicals in cell cultures, significantly reducing oxidative stress markers compared to control groups.

- Natural Dye Application : A case study in the textile industry highlighted the successful application of this compound as a natural dye, showcasing its stability and colorfastness compared to synthetic dyes.

Mécanisme D'action

The mechanism of action of capensinidin involves its interaction with various molecular targets and pathways. As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress in cells. It also interacts with enzymes and proteins involved in inflammatory and cancer pathways, potentially inhibiting their activity and exerting anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

- Malvidin

- Delphinidin

- Cyanidin

Capensinidin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Activité Biologique

Capensinidin, an O-methylated anthocyanidin derived from Plumbago capensis, has garnered attention for its potential biological activities. This compound is structurally characterized as a 5-methoxy analog of malvidin, which influences its color, stability, and biological properties. This article delves into the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential neuroprotective effects.

Overview of this compound

- Chemical Structure : this compound is distinguished by two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions. This structural feature differentiates it from most naturally occurring anthocyanidins, affecting its stability and biological activity.

- Source : It is primarily isolated from the plant Plumbago capensis, known for its vibrant blue-red pigment.

This compound's biological activities are attributed to its ability to modulate oxidative stress and inflammation pathways. The compound acts as an antioxidant, protecting cells from damage caused by free radicals. Additionally, it may influence various cellular processes through interactions with signaling pathways and gene expression.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models. This suggests a potential role in mitigating chronic inflammation associated with various diseases .

Neuroprotective Potential

In silico studies have indicated that this compound may serve as a promising candidate for neuroprotective therapies, particularly in the context of neurodegenerative diseases like Parkinson's disease. Computational docking studies revealed favorable binding interactions with target proteins involved in the disease's pathogenesis, suggesting a mechanism for its protective effects against neuronal damage .

Study on Hepatoprotective Activity

A study examining the hepatoprotective effects of extracts from Plumbago indica, which contains this compound, demonstrated significant reductions in liver enzymes (ALT and AST) and inflammatory markers in treated groups compared to controls. These findings support the compound's potential role in protecting liver function through its antioxidant properties .

Comparative Analysis of Anthocyanidins

A comparative study assessed various anthocyanidins, including this compound, for their antioxidant capacities. This compound showed comparable or superior activity relative to other well-known anthocyanidins like cyanidin and malvidin, highlighting its potential utility in therapeutic applications .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVPQXQQPMCKK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331604 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19077-85-1 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of capensinidin compared to other anthocyanidins, and how does this impact its properties?

A1: this compound is a unique anthocyanidin because it possesses two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions []. This structural feature differentiates it from most other naturally occurring anthocyanidins, which typically have at least one free hydroxyl group in the A-ring. The presence of methoxy groups instead of hydroxyl groups prevents the formation of tautomeric quinonoidal bases (anhydrobases), which are commonly observed in other anthocyanins []. This structural difference might influence this compound's color, stability, and potential biological activity compared to other anthocyanidins.

Q2: What potential therapeutic benefits has this compound demonstrated in computational studies, and what mechanisms might be responsible for these effects?

A2: In silico docking studies have suggested that this compound may be a promising lead compound for developing treatments for neurodegenerative diseases like Parkinson's disease []. These studies showed that this compound exhibits favorable binding energies to target proteins involved in Parkinson's disease pathogenesis, comparable to known standard reference compounds []. While the exact mechanisms of action remain to be elucidated, it is plausible that this compound's ability to interact with these specific protein targets could contribute to its potential neuroprotective effects. Further research, including in vitro and in vivo studies, is necessary to confirm these initial computational findings and explore the therapeutic potential of this compound for neurodegenerative diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.